molecular formula C5H11NS B2788540 Thian-3-amine CAS No. 117593-38-1

Thian-3-amine

Cat. No.: B2788540
CAS No.: 117593-38-1
M. Wt: 117.21
InChI Key: RRYVQPYROGYYSM-UHFFFAOYSA-N
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Description

Thian-3-amine is an organic compound characterized by the presence of a nitrogen atom bonded to a carbon atom within a three-membered ring structure. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is notable for its unique ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thian-3-amine can be synthesized through several methods, including:

    Reductive Amination: This involves the reaction of a carbonyl compound with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Nucleophilic Substitution: This method involves the substitution of a leaving group in a precursor molecule with an amine group. Common reagents include alkyl halides and amines.

    Cyclization Reactions: this compound can be formed through intramolecular cyclization reactions where a linear precursor undergoes ring closure in the presence of a suitable catalyst.

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Thian-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. The pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Thian-3-amine can be compared with other similar compounds, such as:

    Cyclopropylamine: Similar in structure but with different reactivity due to the absence of sulfur.

    Aziridine: Another three-membered ring amine, but with different electronic properties and reactivity.

    Thiirane: A sulfur-containing three-membered ring compound, but without the amine group.

Uniqueness: this compound’s unique combination of a three-membered ring structure with an amine group and sulfur atom imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

By understanding the synthesis, reactivity, and applications of this compound, researchers can harness its potential for various scientific and industrial purposes.

Properties

IUPAC Name

thian-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c6-5-2-1-3-7-4-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYVQPYROGYYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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